molecular formula C17H23N3O4 B11395667 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylbutanamide

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylbutanamide

Cat. No.: B11395667
M. Wt: 333.4 g/mol
InChI Key: JFPZYUARTAINOC-UHFFFAOYSA-N
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Description

4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylbutanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylbutanamide typically involves a multi-step process. One common method starts with the reaction of 3,4-dimethoxybenzohydrazide with an appropriate carboxylic acid derivative to form the oxadiazole ring. This intermediate is then reacted with N-propylbutanamide under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Chemical Reactions Analysis

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylbutanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents used in these reactions include acids, bases, and organic solvents.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a bioactive agent with antimicrobial and anticancer properties.

    Medicine: Research indicates its potential use in developing new therapeutic agents for treating various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylbutanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The pathways involved include modulation of signal transduction pathways and inhibition of key enzymes involved in disease processes .

Comparison with Similar Compounds

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylbutanamide can be compared with other oxadiazole derivatives, such as:

  • **4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: These compounds share similar structural features but differ in their biological activities and applications.

Properties

Molecular Formula

C17H23N3O4

Molecular Weight

333.4 g/mol

IUPAC Name

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylbutanamide

InChI

InChI=1S/C17H23N3O4/c1-4-10-18-15(21)6-5-7-16-19-17(20-24-16)12-8-9-13(22-2)14(11-12)23-3/h8-9,11H,4-7,10H2,1-3H3,(H,18,21)

InChI Key

JFPZYUARTAINOC-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CCCC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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